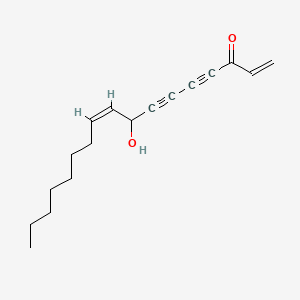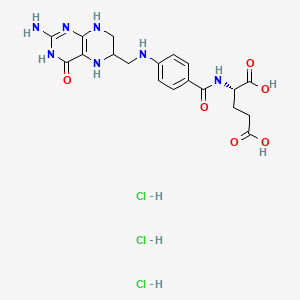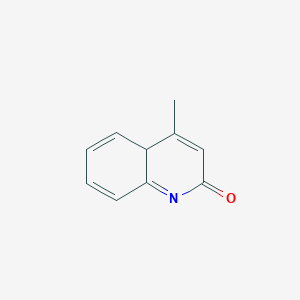
N-(6-chloro-4-methoxypyridin-3-yl)-3-(2-propan-2-ylphenyl)-1-sulfamoylazetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACT-1016-0707 is a novel, orally active, and selective lysophosphatidic acid receptor subtype 1 (LPA1) receptor antagonist. It has been identified as a preclinical candidate for the treatment of fibrotic diseases . This compound has shown efficacy in various preclinical models, making it a promising candidate for further development.
Métodos De Preparación
The synthesis of ACT-1016-0707 involves several key steps:
Nitrile Hydrolysis: An improved nitrile hydrolysis step is crucial for the synthesis.
Amide Coupling: A high-yielding, safe, and easy-to-perform amide coupling reaction is employed.
Isolation and Purification: Several previously oily intermediates are isolated and purified as crystalline solids
Análisis De Reacciones Químicas
ACT-1016-0707 undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
ACT-1016-0707 has several scientific research applications:
Chemistry: It serves as a model compound for studying selective receptor antagonists.
Biology: It is used in preclinical models to study its effects on fibrotic diseases.
Medicine: The compound is being developed as a potential treatment for fibrotic diseases.
Industry: Its synthesis and large-scale production methods are of interest for industrial applications.
Mecanismo De Acción
ACT-1016-0707 exerts its effects by selectively antagonizing the lysophosphatidic acid receptor subtype 1 (LPA1). This receptor is involved in various cellular processes, including cell proliferation, migration, and survival. By blocking this receptor, ACT-1016-0707 can potentially reduce fibrosis and other related conditions .
Comparación Con Compuestos Similares
ACT-1016-0707 is compared with other similar compounds, such as:
Piperidine 3: A potent and selective LPA1 receptor antagonist with high human plasma protein binding and high clearance in rats.
Azetidine 17: A metabolically stable and orally active compound that accumulates in the liver.
Analogue 24: A compound that undergoes enterohepatic recirculation.
ACT-1016-0707 stands out due to its improved pharmacokinetic properties and reduced protein binding, making it a more promising candidate for clinical development .
Propiedades
Fórmula molecular |
C19H23ClN4O4S |
|---|---|
Peso molecular |
438.9 g/mol |
Nombre IUPAC |
N-(6-chloro-4-methoxypyridin-3-yl)-3-(2-propan-2-ylphenyl)-1-sulfamoylazetidine-3-carboxamide |
InChI |
InChI=1S/C19H23ClN4O4S/c1-12(2)13-6-4-5-7-14(13)19(10-24(11-19)29(21,26)27)18(25)23-15-9-22-17(20)8-16(15)28-3/h4-9,12H,10-11H2,1-3H3,(H,23,25)(H2,21,26,27) |
Clave InChI |
UHFBJBPMIVQTBG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1C2(CN(C2)S(=O)(=O)N)C(=O)NC3=CN=C(C=C3OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide](/img/structure/B12367229.png)



![sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate](/img/structure/B12367265.png)
![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367272.png)



![[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid](/img/structure/B12367291.png)


